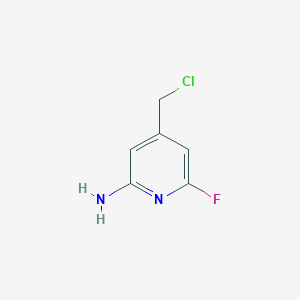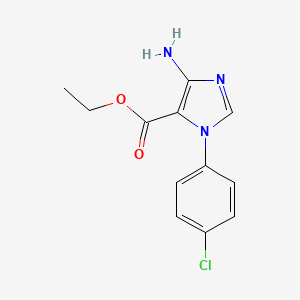
tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a hydroxy group and a prop-2-enyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, and the carboxylate group is esterified with the tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added through alkylation reactions using prop-2-enyl halides.
Esterification with tert-Butyl Group: The final step involves esterification of the carboxylate group with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or boron trifluoride diethyl etherate
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The prop-2-enyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
Pathway Modulation: Affecting various biochemical pathways involved in cellular processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (3S)-3-hydroxy-3-propylpiperidine-1-carboxylate: Similar structure but with a propyl group instead of a prop-2-enyl group.
tert-Butyl (3S)-3-hydroxy-3-phenylpiperidine-1-carboxylate: Similar structure but with a phenyl group instead of a prop-2-enyl group.
tert-Butyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a prop-2-enyl group
Uniqueness
tert-Butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C13H23NO3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-hydroxy-3-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-5-7-13(16)8-6-9-14(10-13)11(15)17-12(2,3)4/h5,16H,1,6-10H2,2-4H3/t13-/m1/s1 |
InChI-Schlüssel |
CBHSLDWWMOVQSD-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@@](C1)(CC=C)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)



![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)









